4-Octadecylbenzenesulfonic acid
Description
Overview of Long-Chain Alkylbenzenesulfonic Acids in Academic Contexts
Long-chain alkylbenzenesulfonic acids (LABSAs) are a significant class of anionic surfactants that have been the subject of extensive academic and industrial research. researchgate.net These amphiphilic molecules consist of a hydrophilic sulfonate group attached to a hydrophobic alkylbenzene chain. ontosight.ai The alkyl chain is typically linear and contains ten or more carbon atoms. nih.govcleaninginstitute.org Historically, branched alkylbenzene sulfonates (BAS) were common, but their poor biodegradability led to their replacement by the more environmentally benign linear alkylbenzene sulfonates (LAS) in the 1960s. wikipedia.org
The defining characteristic of LABSAs is their ability to reduce the surface tension between liquids or between a liquid and a solid. ontosight.ai This property stems from their molecular structure, which allows them to assemble at interfaces, with the hydrophilic head oriented towards the polar phase (like water) and the hydrophobic tail towards the non-polar phase (like oil or air). ontosight.ai This behavior is fundamental to their widespread use as detergents, emulsifiers, and wetting agents in various applications, from household cleaning products to industrial processes. ontosight.ai
In academic research, LABSAs are studied for their self-assembly properties, particularly the formation of micelles and vesicles in aqueous solutions. rsc.orgresearchgate.net Micelles are spherical aggregates that form above a certain concentration known as the critical micelle concentration (CMC). cleaninginstitute.org The study of these aggregation behaviors is crucial for understanding their function in detergency and for developing new applications in areas like drug delivery and materials science. Researchers investigate how factors like alkyl chain length, concentration, and the presence of other substances influence the size, shape, and stability of these aggregates. researchgate.net
The synthesis of LABSAs typically involves the Friedel-Crafts alkylation of benzene (B151609) with long-chain alkenes, followed by sulfonation. wikipedia.org The most common route uses linear monoalkenes and a catalyst like hydrogen fluoride (B91410), followed by sulfonation with sulfur trioxide. wikipedia.org The resulting sulfonic acid is then often neutralized with a base to form the corresponding sulfonate salt. wikipedia.org
Significance of 4-Octadecylbenzenesulfonic Acid as a Model Compound for Advanced Investigations
Within the broad class of long-chain alkylbenzenesulfonic acids, this compound stands out as a valuable model compound for specialized research. Its long, linear C18 alkyl chain provides a distinct hydrophobic character, making it particularly interesting for studying the behavior of surfactants with substantial non-polar moieties. This specific structure allows for in-depth investigations into phenomena such as the formation of highly ordered molecular assemblies and their interactions at interfaces.
The extended alkyl chain in this compound makes it an excellent candidate for research into applications requiring strong interfacial activity and the formation of stable emulsions or foams. For instance, in the context of materials science, the self-assembly of such long-chain surfactants can be used to template the formation of mesoporous materials with controlled pore sizes. The long hydrophobic tail can create larger micellar structures, which can, in turn, act as templates for creating materials with larger and more defined pore structures.
Furthermore, this compound serves as a model for studying the fundamental physicochemical properties of high-molecular-weight surfactants. Research in this area can provide insights into the thermodynamics and kinetics of micellization, the structure of adsorbed surfactant layers, and the rheological properties of their solutions. These fundamental studies are essential for designing new surfactants with tailored properties for specific applications, such as in enhanced oil recovery, where surfactants with long hydrophobic chains can be particularly effective.
The well-defined structure of this compound, with the sulfonate group at a specific position on the benzene ring and a long, unbranched alkyl chain, allows for more straightforward interpretation of experimental data compared to the complex mixtures of isomers and homologues often found in commercial LABSA products. cleaninginstitute.org This makes it an ideal system for validating theoretical models and simulations of surfactant behavior.
Below is a table summarizing the key properties of this compound and a related, well-studied long-chain alkylbenzenesulfonic acid for comparison.
| Property | This compound | Dodecylbenzenesulfonic Acid |
| Chemical Formula | C24H42O3S | C18H30O3S |
| Molar Mass | 426.65 g/mol | ~320 g/mol pcc.eu |
| Alkyl Chain Length | C18 | C12 |
| Key Feature | Long alkyl chain for strong hydrophobicity | Commonly used surfactant, well-characterized pcc.eu |
| Primary Research Focus | Model for high-molecular-weight surfactants, stable emulsions, and ordered assemblies | General surfactant properties, detergency, micelle formation rsc.orgresearchgate.net |
Properties
IUPAC Name |
4-octadecylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(22-20-23)28(25,26)27/h19-22H,2-18H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRRTPABOFSPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551765 | |
| Record name | 4-Octadecylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79840-57-6 | |
| Record name | 4-Octadecylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Mechanistic Elucidation of 4 Octadecylbenzenesulfonic Acid
Established Synthetic Methodologies for Alkylbenzenesulfonic Acids
The traditional synthesis of 4-octadecylbenzenesulfonic acid is a two-step process that first involves the attachment of the octadecyl group to a benzene (B151609) ring, followed by sulfonation.
Sulfonation Reactions of Alkylbenzenes
Aromatic sulfonation is a widely utilized electrophilic aromatic substitution reaction where a hydrogen atom on the benzene ring is replaced by a sulfonic acid (–SO₃H) group. wikipedia.org The most common method for sulfonating alkylbenzenes, such as octadecylbenzene, involves reacting the aromatic compound with a sulfonating agent.
The primary reagents used for this purpose include:
Sulfuric Acid (H₂SO₄): Heating the alkylbenzene with concentrated sulfuric acid is a common method. wikipedia.orgchemguide.co.uk
Fuming Sulfuric Acid (Oleum): This is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂S₂O₇) and is a much more potent sulfonating agent, allowing for milder reaction conditions. chemguide.co.uklibretexts.org
Sulfur Trioxide (SO₃): As the active electrophile in sulfonation, sulfur trioxide can be used directly, often in a complex with other reagents or in an inert solvent. wikipedia.orgscispace.com
Chlorosulfuric Acid (HSO₃Cl): This is another effective agent for sulfonation. wikipedia.org
The general reaction can be represented as: C₁₈H₃₇C₆H₅ + SO₃ → C₁₈H₃₇C₆H₄SO₃H
This reaction is reversible, a characteristic that is exploited in certain synthetic strategies to direct the position of substitution on the aromatic ring. wikipedia.org
Derivatization Strategies for Varying Alkyl Chain Lengths
The synthesis of the precursor, octadecylbenzene, is crucial. The most common industrial method for preparing long-chain alkylbenzenes is the Friedel-Crafts alkylation of benzene. wikipedia.orgwikipedia.org This involves reacting benzene with a long-chain alkene, such as octadecene, in the presence of a catalyst. Hydrogen fluoride (B91410) (HF) is a frequently used catalyst for this process on an industrial scale. wikipedia.orgwikipedia.org
The reaction proceeds as follows: C₆H₆ + C₁₈H₃₆ --(HF)--> C₁₈H₃₇C₆H₅
This method results in a mixture of isomers, with the phenyl group attached at various positions along the linear alkyl chain. wikipedia.org The specific isomer distribution is a critical factor that influences the properties of the final sulfonated product. Historically, branched alkyl chains, derived from propylene (B89431) tetramer, were used, but these were phased out in favor of more biodegradable linear alkylbenzenes (LABs). wikipedia.orgwikipedia.org
Advanced Synthetic Approaches and Process Optimization
In response to growing environmental concerns, significant research has been directed toward developing more sustainable and efficient methods for synthesizing alkylbenzenesulfonic acids.
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. patsnap.com In the context of this compound synthesis, this involves several key areas:
Renewable Feedstocks: Efforts are being made to replace fossil fuel-derived starting materials with those from renewable biomass. For instance, linear alkylbenzene (LAB) can be produced from biomass-derived green carbon, which is then sulfonated to create linear alkylbenzene sulfonate (LAS). unilever.com
Safer Reagents and Solvents: Research focuses on replacing hazardous catalysts like hydrogen fluoride and corrosive reagents like oleum. researchgate.net Solvent-free reaction conditions are also being explored. For example, 4-dodecylbenzenesulfonic acid has been used as a reusable, eco-friendly catalyst for other reactions under solvent-free conditions. researchgate.net The use of ethanol (B145695) as a green promoter has also been investigated in the synthesis of related compounds. ijnc.ir
Waste Reduction: Modern approaches emphasize high atom economy and the use of catalytic systems to minimize byproduct formation. patsnap.com The development of reusable solid acid catalysts helps to reduce waste associated with traditional homogenous catalysts. researchgate.net
Catalytic Approaches in Sulfonation
The use of advanced catalysts is central to improving the sulfonation process. The goal is to enhance reaction rates, improve selectivity for the desired para-isomer, and facilitate easier, more environmentally friendly separation of the catalyst from the product.
Key developments include:
Solid Acid Catalysts: Zeolites and silica-supported catalysts are being investigated as replacements for corrosive liquid acids like HF and AlCl₃ in the alkylation step. researchgate.net For sulfonation, reusable green heterogeneous catalysts such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄) have shown promise for the sulfonation of various aromatic compounds under solvent-free conditions. scispace.comresearchgate.net
Below is a table comparing conventional and green catalytic approaches:
| Feature | Conventional Method | Green/Advanced Approach |
| Alkylation Catalyst | Hydrogen Fluoride (HF), Aluminum Chloride (AlCl₃) | Solid acids (e.g., Zeolites, supported AlCl₃ on MCM-41) researchgate.net |
| Sulfonating Agent | Fuming Sulfuric Acid (Oleum), Concentrated H₂SO₄ | Sulfur Trioxide (SO₃) in optimized reactors, reusable solid catalysts scispace.comresearchgate.net |
| Solvents | Often requires organic solvents | Solvent-free conditions, use of green promoters like ethanol researchgate.netijnc.irresearchgate.net |
| Feedstock Source | Fossil fuels (black carbon) | Renewable biomass (green carbon) unilever.com |
| Byproducts/Waste | Significant, with corrosive and hazardous components | Minimized through higher selectivity and catalyst reusability patsnap.comresearchgate.net |
Mechanistic Investigations of this compound Formation
The formation of this compound occurs via an electrophilic aromatic substitution mechanism. This is a multi-step process:
Generation of the Electrophile: The actual electrophile in this reaction is sulfur trioxide (SO₃). In concentrated sulfuric acid, SO₃ is present in small amounts due to an equilibrium. chemguide.co.uklibretexts.org In fuming sulfuric acid (oleum), the concentration of SO₃ is much higher. libretexts.org The SO₃ molecule is highly electrophilic because the sulfur atom bears a significant partial positive charge due to the three highly electronegative oxygen atoms. libretexts.orgyoutube.com
Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the octadecylbenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step is typically the rate-determining step. masterorganicchemistry.com The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com
Deprotonation and Restoration of Aromaticity: A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the -SO₃ group. masterorganicchemistry.com This restores the aromatic π-system, leading to the formation of the final product, this compound. libretexts.orgmasterorganicchemistry.com
The long octadecyl alkyl group is an ortho-, para-directing group due to its electron-donating inductive effect. However, due to the significant steric hindrance of the large alkyl group, the incoming sulfonic acid group is predominantly directed to the para-position (position 4), resulting in this compound as the major product. acs.org Studies on the sulfonation of similar long-chain phenylalkanes have confirmed the preferential formation of the para-isomer. acs.org
Reaction Kinetics and Thermodynamics
The sulfonation of octadecylbenzene, the precursor to this compound, is a complex electrophilic aromatic substitution reaction. The kinetics of this reaction are intricately dependent on several factors, including the nature of the sulfonating agent (typically sulfur trioxide, SO₃), the solvent used, and the molar ratio of the reactants. researchgate.net While specific kinetic data for the sulfonation of octadecylbenzene is not extensively published, valuable insights can be drawn from studies on similar long-chain linear alkylbenzenes (LABs), such as dodecylbenzene.
RD.B = k * [SO₃]1.59 * [C₁₂H₂₅-C₆H₅]0.74 researchgate.net
The reaction rate constant, k, was determined, and its temperature dependence was used to calculate the activation energy for the sulfonation of dodecylbenzene. researchgate.net These findings are summarized in the interactive table below.
Kinetic Parameters for Dodecylbenzene Sulfonation
| Parameter | Value | Reference |
|---|---|---|
| Order of Reaction (with respect to Dodecylbenzene) | 0.74 | researchgate.net |
| Order of Reaction (with respect to Sulfur Trioxide) | 1.59 | researchgate.net |
| Activation Energy (Ea) | 43.29 kJ/mol | researchgate.net |
| Frequency Factor (A) | 2.2172 x 10³ | researchgate.net |
The solvent plays a crucial role in the reaction kinetics. In apolar, non-complexing solvents like CCl₃F, sulfonation kinetics are typically first-order in SO₃. nih.gov In contrast, in polar, SO₃-complexing solvents such as nitromethane (B149229) (CH₃NO₂), the rate becomes second-order in SO₃. nih.govacs.org This change is attributed to the different reaction pathways favored in different solvent environments. The reaction is generally slower in complexing solvents because the association energy between the solvent and sulfur trioxide must be overcome. acs.orgresearchgate.net
Thermodynamically, the sulfonation of aromatic compounds is a reversible process. libretexts.orglibretexts.org The formation of this compound is favored in the presence of a strong sulfonating agent like fuming sulfuric acid (oleum). However, the reaction can be reversed by treating the sulfonic acid with hot aqueous acid, which removes the sulfonic acid group and regenerates the parent alkylbenzene. libretexts.org
Role of Intermediates and Transition States
The mechanistic pathway for the sulfonation of aromatic rings, including octadecylbenzene, has been a subject of significant scientific investigation and debate, moving from the classical understanding to more nuanced models based on computational studies.
Traditionally, the reaction was explained by the two-step SEAr (electrophilic aromatic substitution) or arenium ion mechanism. nih.gov This mechanism proposes that in the first, rate-determining step, the electrophile (SO₃) attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate. nih.govdocbrown.info In the second step, a base removes a proton from the carbon bearing the sulfo-group, restoring the ring's aromaticity. masterorganicchemistry.com
However, recent computational studies have challenged the universal applicability of this model for sulfonation. acs.orgresearchgate.net These studies provide strong evidence that the reaction with a single SO₃ molecule does not proceed via a stable Wheland intermediate, as the computed activation energy for this pathway is prohibitively high. acs.orgresearchgate.net Instead, what was thought to be an intermediate is now considered a high-energy transition state in some models.
Current research supports alternative mechanisms that are energetically more favorable:
Concerted 2:1 Mechanism: In the gas phase and in non-polar, non-complexing solvents, a concerted mechanism involving two molecules of SO₃ for every one molecule of the alkylbenzene is preferred. nih.govacs.org This pathway avoids the formation of a Wheland intermediate altogether. It proceeds through a single, cyclic transition state where one SO₃ molecule acts as the electrophile, while the second SO₃ molecule assists in the transfer of the proton from the benzene ring. nih.govacs.org This direct 2:1 mechanism has an activation energy that is 12–20 kcal/mol lower than the 1:1 process. acs.orgresearchgate.net
Stepwise 2:1 Mechanism in Polar Solvents: In polar, complexing solvents like nitromethane, the mechanism changes. While it still involves two SO₃ molecules, it proceeds through a distinct intermediate. This intermediate is a Wheland-type arene-(SO₃)₂ dimer. acs.orgresearchgate.net The reaction is slower in these solvents due to the energy required to break the SO₃-solvent complex. acs.org
Structural Analysis and Spectroscopic Characterization Methodologies for 4 Octadecylbenzenesulfonic Acid
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount in determining the molecular structure of organic compounds. For a molecule like 4-octadecylbenzenesulfonic acid, a combination of techniques is employed to ascertain the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are utilized to confirm its structure.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, specific proton signals are expected. The aromatic protons on the benzene (B151609) ring, typically appearing in the downfield region around 7.2-7.8 ppm, would present as two doublets, characteristic of a para-substituted benzene ring. The long octadecyl chain would show a triplet for the terminal methyl (CH₃) group at approximately 0.88 ppm. The methylene (B1212753) (CH₂) groups of the alkyl chain would appear as a broad multiplet in the region of 1.25-1.60 ppm. The methylene group directly attached to the benzene ring would be deshielded and is expected to resonate as a triplet around 2.6 ppm. The acidic proton of the sulfonic acid group (-SO₃H) is often broad and may exchange with deuterated solvents, sometimes not being observed or appearing as a broad singlet at a variable chemical shift, often above 10 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals for the aromatic carbons would be observed in the range of 125-150 ppm. The carbon atom attached to the sulfonic acid group would be the most downfield among the aromatic carbons. The carbons of the long alkyl chain would produce a series of signals in the aliphatic region (14-35 ppm), with the terminal methyl carbon appearing at approximately 14 ppm. The carbon of the methylene group attached to the aromatic ring would be found around 35 ppm.
| ¹H NMR Data (Predicted) | |
| Chemical Shift (ppm) | Assignment |
| ~7.8 (d) | Aromatic Protons (ortho to -SO₃H) |
| ~7.3 (d) | Aromatic Protons (ortho to alkyl chain) |
| ~2.6 (t) | -CH₂-Ar |
| ~1.6 (m) | -CH₂-CH₂-Ar |
| ~1.25 (br s) | -(CH₂)₁₅- |
| ~0.88 (t) | -CH₃ |
| >10 (br s) | -SO₃H |
| ¹³C NMR Data (Predicted) | |
| Chemical Shift (ppm) | Assignment |
| ~148 | C-SO₃H (Aromatic) |
| ~145 | C-Alkyl (Aromatic) |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~35 | -CH₂-Ar |
| ~32 | -CH₂- |
| ~29 | -(CH₂)₁₄- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A very broad and strong absorption band is expected in the region of 3400-2400 cm⁻¹ corresponding to the O-H stretching vibration of the sulfonic acid group, often overlapping with the C-H stretching vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonic acid group would appear as strong bands around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The C-H stretching vibrations of the long alkyl chain would be observed as sharp peaks between 2960 and 2850 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring would result in peaks in the 1600-1450 cm⁻¹ region. An out-of-plane bending for the para-substituted benzene ring is expected around 830 cm⁻¹.
| Characteristic IR Absorption Bands (Predicted) | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-2400 (broad, strong) | O-H stretch (sulfonic acid) |
| 3100-3000 | Aromatic C-H stretch |
| 2960-2850 (strong, sharp) | Aliphatic C-H stretch |
| ~1600, ~1470 | Aromatic C=C stretch |
| 1250-1120 (strong) | Asymmetric S=O stretch |
| 1080-1010 (strong) | Symmetric S=O stretch |
| ~830 | p-substituted benzene C-H out-of-plane bend |
Mass Spectrometry in Molecular Structure Confirmation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. The fragmentation pattern of long-chain alkylbenzenesulfonates is well-characterized. waters.com A common fragmentation involves the cleavage of the alkyl chain, leading to a series of peaks separated by 14 mass units (corresponding to a CH₂ group). Another characteristic fragmentation is the loss of SO₃ to give the corresponding alkylbenzene cation. The benzylic cleavage, leading to a prominent peak at m/z 91, is also possible, although less favored in sulfonated aromatics compared to simple alkylbenzenes. The fragmentation of the aromatic ring itself can also occur.
Elemental Analysis and Purity Assessment Techniques
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, sulfur, and oxygen) in a compound. For this compound (C₂₄H₄₂O₃S), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis are then compared with the theoretical values to confirm the empirical formula and assess the purity of the sample. Any significant deviation from the theoretical percentages could indicate the presence of impurities or residual solvents.
| Elemental Analysis Data for C₂₄H₄₂O₃S | |
| Element | Theoretical Percentage (%) |
| Carbon (C) | 67.56 |
| Hydrogen (H) | 9.92 |
| Oxygen (O) | 11.25 |
| Sulfur (S) | 7.52 |
Chromatographic and Separation Techniques for Characterization
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a primary method used for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for the analysis of linear alkylbenzene sulfonates. scielo.brfrontiersin.org The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often with an ion-pairing agent to improve peak shape and retention of the anionic sulfonate. frontiersin.org Detection is commonly achieved using a UV detector, as the benzene ring provides strong UV absorbance, typically monitored at wavelengths around 220-230 nm. The retention time of the compound under specific chromatographic conditions is a key characteristic for its identification and purity assessment. The presence of multiple peaks could indicate the presence of isomers or impurities.
Gas chromatography (GC) is generally not suitable for the direct analysis of sulfonic acids due to their low volatility and thermal instability. However, they can be analyzed by GC after derivatization to more volatile esters, such as methyl or ethyl esters.
Advanced Applications in Materials Science and Engineering
Integration into Supramolecular Assemblies and Architectures
The dual chemical nature of 4-octadecylbenzenesulfonic acid is the primary driver for its spontaneous organization into complex, ordered structures in solution. This self-assembly is a powerful bottom-up approach for the fabrication of novel nanomaterials.
Self-Assembly Mechanisms of this compound Systems
The self-assembly of this compound in a solvent, typically water, is a thermodynamically driven process that minimizes the unfavorable interactions between the hydrophobic alkyl chains and the polar solvent molecules. This leads to the formation of various aggregates where the hydrophobic tails are sequestered from the solvent, and the hydrophilic heads are exposed.
At low concentrations in aqueous solutions, this compound molecules will assemble into spherical micelles. In these structures, the octadecyl chains form a liquid-like hydrophobic core, while the benzenesulfonic acid head groups form a hydrophilic shell at the micelle-water interface. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC). For long-chain alkylbenzenesulfonates, the CMC is typically very low due to the strong hydrophobic effect of the long alkyl chain.
As the concentration of the surfactant increases, a transition from spherical micelles to other, more complex structures can occur. For instance, studies on a shorter-chain analogue, 4-dodecylbenzene sulfonic acid (DBSA), have shown that an increase in concentration can drive a transition from micelles to vesicles. researchgate.net Vesicles are spherical structures composed of a lipid bilayer enclosing a small aqueous compartment. It is highly probable that this compound exhibits similar behavior, potentially forming stable vesicles at concentrations above its CMC. The formation of vesicles from single-chain amphiphiles like this compound is a significant finding, as vesicles are often formed by double-chain amphiphiles. The stability of these vesicles is attributed to strong hydrogen bonding interactions between the sulfonic acid head groups and the interdigitated packing of the long alkyl chains in the bilayer. researchgate.net
| Parameter | Value for 4-dodecylbenzene sulfonic acid (DBSA) |
| Critical Micelle Concentration (CMC) | ~0.53 mM |
| Critical Vesicle Concentration (CVC) | ~2.14 mM |
| Vesicle Structure | Unilamellar |
| Approximate Vesicle Size | ~80 nm |
Table 1: Self-assembly parameters for 4-dodecylbenzene sulfonic acid in water, indicating a concentration-driven transition from micelles to vesicles. researchgate.net
Beyond micelles and vesicles, long-chain alkylbenzenesulfonates can form a variety of other ordered nanostructures. Depending on factors such as concentration, temperature, and the presence of counterions or additives, more complex liquid crystalline phases can be observed. For instance, sodium dodecyl-p-benzene sulphonate (the sodium salt of DBSA) is known to form hexagonal and lamellar liquid crystal phases in water. researchgate.net In the hexagonal phase, the surfactant molecules assemble into long cylindrical micelles that are arranged in a hexagonal lattice. The lamellar phase consists of stacked bilayers of surfactant molecules separated by layers of water.
Molecular dynamics simulations of linear alkylbenzene sulfonates (LAS) in hydrated environments have provided insights into the molecular behavior within these ordered phases. In the lamellar liquid crystal (Lα) phase, the LAS molecules exhibit rapid lateral diffusion within the bilayers. researchgate.net The orientation of the benzenesulfonate (B1194179) head group and the benzene (B151609) ring are relatively fixed due to salt bridge formation between the sulfonate groups and counterions, which imparts a degree of order to the alkyl chains even in the fluid Lα phase. researchgate.net Given the longer alkyl chain of this compound, it is expected to form even more stable and well-defined lamellar and other liquid crystalline phases. The synthesis of nanoparticles of linear alkylbenzene calcium sulfonate with C18 and C26 chains has been reported, indicating the formation of stable micellar structures that can act as nanoreactors. ijnc.ir
The self-assembly of this compound is highly sensitive to its environment. Changes in temperature, pH, and ionic strength can significantly alter the size, shape, and stability of the resulting aggregates.
Temperature: Temperature can influence the fluidity of the hydrophobic core of the micelles and the hydration of the hydrophilic head groups. For some long-chain surfactants, an increase in temperature can induce a transition from spherical to rod-like micelles. Furthermore, the stability of vesicular structures can be temperature-dependent. Studies on DBSA vesicles have shown remarkable stability upon exposure to high temperatures. researchgate.net This suggests that the strong intermolecular interactions within the bilayer of long-chain alkylbenzenesulfonic acid vesicles contribute to their thermal robustness.
pH: The pH of the solution has a profound effect on the ionization state of the sulfonic acid head group. At low pH, the sulfonic acid group is protonated (-SO3H), while at higher pH, it is deprotonated (-SO3-). This change in charge density at the aggregate surface alters the electrostatic repulsion between the head groups, thereby influencing the packing of the surfactant molecules and the curvature of the aggregate. For instance, the adsorption of linear alkyl benzene sulfonates on surfaces is known to be pH-dependent. rsc.orgnih.govnih.gov It is expected that at lower pH values, the reduced repulsion between the protonated head groups would favor the formation of structures with lower curvature, such as lamellar phases or larger vesicles.
Ionic Strength: The addition of electrolytes to the solution can screen the electrostatic repulsion between the charged head groups. This generally leads to a decrease in the CMC and can promote the growth of micelles from spherical to cylindrical or worm-like structures. At higher salt concentrations, precipitation of the surfactant may occur.
Development of Functional Soft Materials
The self-assembly of this compound provides a pathway to the creation of functional soft materials, which are materials that can be easily deformed by thermal stresses or electric or magnetic fields. Ionic liquid crystals are a prime example of such materials.
Ionic liquid crystals (ILCs) are a fascinating class of materials that combine the properties of ionic liquids (low melting point, high thermal stability, and ionic conductivity) with the long-range orientational order of liquid crystals. nih.govnih.govunl.ptresearchgate.netresearchgate.net The general molecular design of an ILC involves a bulky organic cation, often with one or more long alkyl chains, and an organic or inorganic anion. The 4-octadecylbenzenesulfonate anion is an excellent candidate for the anionic component of an ILC due to its amphiphilic nature and its tendency to promote the formation of ordered, lamellar (smectic) structures.
In a hypothetical ILC composed of an organic cation (e.g., a pyridinium (B92312) or imidazolium (B1220033) derivative) and the 4-octadecylbenzenesulfonate anion, the molecules would self-assemble into layered structures. rsc.orgunl.pt The positively charged cationic head groups and the negatively charged sulfonate groups of the anion would form an ionic layer, while the long octadecyl chains and any alkyl chains on the cation would segregate into nonpolar, hydrophobic layers. This micro-phase segregation is the driving force for the formation of smectic liquid crystal phases.
The properties of such an ILC would be highly tunable. The choice of the cation would influence the melting point, viscosity, and thermal stability of the ILC. For instance, using a cation with a complementary shape or additional functional groups could enhance the stability and temperature range of the liquid crystalline phase. The long C18 alkyl chain of the 4-octadecylbenzenesulfonate anion would strongly favor the formation of a smectic A (SmA) phase, where the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes.
The table below outlines the expected influence of the 4-octadecylbenzenesulfonate anion on the properties of an ionic liquid crystal, based on general principles and studies of similar long-chain sulfonate ILCs.
| Property | Influence of 4-Octadecylbenzenesulfonate Anion | Rationale |
| Mesophase Stability | High | The long C18 alkyl chain promotes strong van der Waals interactions and efficient packing, leading to stable smectic phases over a wide temperature range. |
| Phase Type | Predominantly Smectic A | The strong segregation between the ionic and non-polar domains favors the formation of layered structures. |
| Ionic Conductivity | Anisotropic | The layered structure can create 2D pathways for ion transport, leading to higher conductivity within the layers compared to perpendicular to them. |
| Melting Point | Moderate to High | The strong intermolecular interactions due to the long alkyl chain and ionic interactions can lead to higher melting points compared to ILCs with shorter chains. |
Table 2: Predicted influence of the 4-octadecylbenzenesulfonate anion on the properties of an ionic liquid crystal.
The development of ILCs incorporating the 4-octadecylbenzenesulfonate anion could lead to novel materials for applications in areas such as anisotropic ion conductors for batteries and fuel cells, ordered reaction media for selective synthesis, and advanced lubricants.
Fabrication of Self-Assembled Monolayers and Multilayers
The spontaneous organization of molecules into ordered structures is a cornerstone of nanotechnology and surface engineering. This compound is a prime candidate for creating such structures due to its intrinsic amphiphilicity.
Self-Assembled Monolayers (SAMs): A self-assembled monolayer is a single, ordered layer of molecules adsorbed onto a solid substrate. The formation of a SAM using this compound is a thermodynamically driven process. When a suitable substrate (e.g., a metal oxide or polar surface) is exposed to a solution containing the compound, the hydrophilic sulfonic acid (-SO₃H) headgroups exhibit a strong affinity for the surface, anchoring the molecules. Concurrently, the long, hydrophobic octadecyl chains are repelled by the polar surface and extend away from it. Van der Waals interactions between the adjacent alkyl chains promote close packing, resulting in a dense, highly organized, and oriented molecular film. This process can create surfaces with tailored properties, such as hydrophobicity or specific chemical functionality. The sulfonation of similar phenyl-decorated monolayers has been studied to create surfaces with high charge density, a process that can be controlled to achieve specific surface properties without compromising the integrity of the monolayer. nih.gov
Multilayers: Building upon the principles of single-layer assembly, multilayer films can be fabricated using techniques like the Layer-by-Layer (LbL) assembly. mdpi.comsigmaaldrich.com This method involves the sequential deposition of materials with complementary interactions, most commonly oppositely charged polyelectrolytes. mdpi.comacs.org A multilayer structure incorporating this compound can be constructed by first adsorbing a positively charged polymer (polycation) onto a substrate. The substrate is then rinsed and exposed to a solution of this compound, which acts as the polyanion, depositing a layer and reversing the surface charge. sigmaaldrich.com This process of alternating exposure to cationic and anionic solutions can be repeated to build a film with nanometer-scale precision over its thickness and composition. nih.gov Polymers containing sulfonate groups, such as poly(styrenesulfonic acid), are frequently used in LbL assembly, highlighting the suitability of the sulfonic acid moiety for this fabrication technique. acs.orgresearchgate.net
Role in Composite Material Development
Interfacial Interactions in Hybrid Composites
The efficacy of this compound in composites stems from its dual-functionality, allowing it to bridge the gap between organic polymer matrices and inorganic fillers.
Interaction with Polymer Matrix: The long, non-polar octadecyl (-C₁₈H₃₇) tail is chemically similar to many commodity and engineering polymers, such as polypropylene (B1209903) and polyethylene. This compatibility allows the tail to become physically entangled with the polymer chains through van der Waals forces, effectively anchoring it within the matrix. mdpi.com
Interaction with Fillers: The polar headgroup, consisting of the phenyl ring and the sulfonic acid group, facilitates strong adhesion to inorganic fillers (e.g., silica (B1680970), titania, glass fibers). The sulfonic acid group can form powerful hydrogen bonds or even ionic bonds with hydroxyl groups present on the surface of oxide fillers. mdpi.comibm.com Additionally, the benzene ring can participate in π-electron interactions with certain types of fillers or polymer matrices. mdpi.com
This molecular bridge between the matrix and filler mitigates the tendency for phase separation and voids at the interface, creating a more cohesive and robust material. mdpi.comrsc.org
Modulation of Material Performance through this compound Integration
By improving the interfacial adhesion, the integration of this compound directly translates to an enhancement of the composite's macroscopic properties. Stronger interfacial bonding allows for more efficient stress transfer from the weaker polymer matrix to the stronger reinforcing filler. mdpi.comclemson.edu This leads to significant improvements in the material's mechanical and thermal performance.
| Material Property | Effect of this compound Integration | Underlying Mechanism |
|---|---|---|
| Tensile Strength | Increase | Improved stress transfer from matrix to filler prevents premature failure at the interface. mdpi.com |
| Young's Modulus (Stiffness) | Increase | Enhanced interfacial adhesion restricts polymer chain mobility near the filler surface, increasing overall rigidity. clemson.edu |
| Impact Strength | Increase | A well-bonded interface allows for better energy dissipation during fracture. |
| Thermal Stability | Increase | Reduced polymer chain mobility at the interface leads to a higher heat distortion temperature. clemson.edu |
| Water Absorption | Decrease | The hydrophobic alkyl tails create a more water-repellent interface, reducing moisture ingress along filler surfaces. |
Applications in Advanced Separation and Extraction Technologies
The principles of selective chemical interaction that make this compound valuable in materials science also apply to analytical chemistry, particularly in sample preparation.
Development of Solid-Phase Microextraction (SPME) Coatings
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a coated fiber to extract analytes from a sample prior to analysis. nsf.govyoutube.com The performance and selectivity of SPME are almost entirely dependent on the chemical nature of the fiber coating. magtech.com.cnresearchgate.net
This compound is an excellent candidate for creating advanced, selective SPME coatings. A fiber coated with this compound would possess a dual-mode separation capability:
Non-polar Interactions: The dense layer of long octadecyl chains creates a non-polar environment. This allows for the efficient extraction of hydrophobic or non-polar analytes (e.g., polycyclic aromatic hydrocarbons, long-chain fatty acids) from aqueous matrices via an absorptive mechanism.
Specific Polar and Aromatic Interactions: The exposed benzenesulfonic acid headgroups can interact with polar and aromatic analytes through several mechanisms. The aromatic ring can engage in π-π stacking with other aromatic compounds, while the sulfonic acid group can participate in strong dipole-dipole or hydrogen-bonding interactions. For analytes that are basic, ion-exchange mechanisms can provide very high selectivity.
This combination of interactions allows a single fiber to be effective for a broad range of analytes, from non-polar to polar, increasing the versatility of the SPME method. researchgate.net
Optimization of Extraction Efficiencies in Complex Matrices
Complex matrices, such as environmental water, food products, or biological fluids, contain a vast number of interfering compounds. The goal of SPME is to selectively and efficiently extract the target analytes from this background noise. nih.govresearchgate.net By tailoring the SPME coating with a compound like this compound, extraction efficiencies can be significantly optimized. nih.govnih.gov
For instance, when analyzing for trace levels of phenolic pollutants and non-polar pesticides in river water, a standard non-polar coating might extract the pesticides well but have poor affinity for the more polar phenols. A coating based on this compound could effectively extract both classes of compounds simultaneously, improving analytical throughput and reducing the need for multiple, separate extractions. This leads to lower detection limits, better reproducibility, and a more accurate quantification of analytes. nih.gov
| Analyte Class | Dominant Interaction with Coating | Expected Extraction Efficiency from Aqueous Matrix |
|---|---|---|
| Polycyclic Aromatic Hydrocarbons (PAHs) | Hydrophobic (alkyl chain) & π-π stacking (phenyl ring) | Very High |
| Alkylphenols | Hydrophobic & Hydrogen Bonding/π-π stacking | High |
| Anilines (basic) | π-π stacking & Ion-Exchange (sulfonic acid) | High |
| Short-chain Alcohols | Hydrogen Bonding (sulfonic acid) | Moderate |
| Alkanes | Hydrophobic (alkyl chain) | High |
Contributions to Nanotechnology and Nanomaterials Science
The unique molecular structure of this compound, featuring a long C18 tail, suggests its potential as a powerful surfactant and stabilizing agent in nanoscale systems. Theoretically, the long alkyl chain could provide significant steric hindrance, a key mechanism in preventing the agglomeration of nanoparticles and the coalescence of nanoemulsion droplets. The benzenesulfonic acid head group offers a site for electrostatic interactions, further contributing to stabilization. Despite these promising characteristics, concrete research findings to substantiate these hypotheses are not widely reported.
Stabilization of Nanoemulsions and Nanoparticles
The stability of nanoemulsions and nanoparticle dispersions is a critical factor for their successful application in various fields. Surfactants are indispensable in achieving long-term stability by forming a protective layer around the dispersed phase. While numerous studies have investigated a wide range of surfactants for this purpose, specific data on the performance of this compound is not available in the reviewed literature.
Detailed research findings that would typically include parameters such as the optimal concentration for stabilization, the resulting particle size distribution, and the long-term stability of nanoemulsions and nanoparticles stabilized with this compound are absent from public-facing research. Consequently, data tables illustrating these performance metrics cannot be generated at this time.
Engineering of Nanoscale Interfaces for Specific Functions
The functionalization of nanoscale interfaces is a key area of research in materials science, enabling the creation of materials with tailored properties and functionalities. Surfactants are often employed to modify these interfaces, imparting desired characteristics such as hydrophobicity, hydrophilicity, or specific binding capabilities.
The potential for this compound to be used in engineering nanoscale interfaces is theoretically sound. Its long alkyl chain could be utilized to create highly hydrophobic surfaces, while the sulfonic acid group could be used for further chemical modification or to control surface charge. However, specific examples or research studies demonstrating the use of this compound to engineer nanoscale interfaces for functions such as targeted drug delivery, catalysis, or sensor technology are not documented in the available literature.
Catalytic Roles and Processes Involving 4 Octadecylbenzenesulfonic Acid
Heterogeneous Acid Catalysis with 4-Octadecylbenzenesulfonic Acid Derivatives
No specific studies detailing the synthesis or application of heterogeneous catalysts derived from this compound were found. Research on related compounds suggests that long-chain sulfonic acids can be immobilized on solid supports like silica (B1680970) gel to create reusable solid acid catalysts. However, no data on the performance or preparation of such catalysts using the 4-octadecyl derivative is available.
Role in Organic Transformations and Reaction Facilitation
There is a lack of specific examples in the scientific literature of organic transformations catalyzed by this compound. While one could hypothesize its use in reactions like esterification and condensation, similar to DBSA, no published research confirms these applications or provides data on reaction conditions and yields.
Investigations into Reaction Mechanisms in Catalytic Cycles
Without documented catalytic applications, there have been no investigations into the reaction mechanisms or catalytic cycles involving this compound. Mechanistic studies are contingent on observable and repeatable catalytic activity, which has not been reported.
Emerging Catalytic Applications in Chemical Synthesis
No emerging or novel catalytic applications for this compound in chemical synthesis have been identified in the current body of scientific literature.
Environmental Science Research: Fate, Transport, and Remediation Implications
Environmental Persistence and Degradation Pathways
The environmental persistence of 4-octadecylbenzenesulfonic acid is intrinsically linked to its molecular structure, particularly its long C18 alkyl chain. Generally, the biodegradation of LAS is a well-established process under aerobic conditions, but the rate of degradation is inversely related to the length of the alkyl chain. Consequently, this compound is expected to be more persistent than the more commonly used shorter-chain LAS (C10-C14).
Biodegradation of LAS is initiated by microbial consortia, which employ a multi-step enzymatic process. The primary degradation pathway involves the following key steps:
ω-Oxidation: The terminal methyl group of the alkyl chain is oxidized by a monooxygenase to a primary alcohol.
β-Oxidation: The resulting carboxylated alkyl chain undergoes sequential cleavage of two-carbon units, a process analogous to the metabolism of fatty acids. This leads to the formation of a series of sulfophenylcarboxylic acids (SPCs) with progressively shorter alkyl chains. nih.gov
Desulfonation and Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, the sulfonate group is cleaved from the benzene (B151609) ring, followed by the enzymatic cleavage and ultimate mineralization of the aromatic ring to carbon dioxide and water. researchgate.net
Under anaerobic conditions, the degradation of LAS is significantly slower, and in some cases, the compounds are considered persistent. hibiscuspublisher.com The initial oxygenase-dependent attack on the alkyl chain is a critical limiting step in anoxic environments.
Abiotic degradation pathways such as photodegradation and hydrolysis can also contribute to the transformation of LAS in the environment. However, for long-chain LAS like this compound, which tend to partition strongly to solids, the availability for such reactions in the water column may be limited.
The persistence of long-chain LAS has been observed in various environmental settings. For instance, studies in marine environments have shown that the degradation of LAS is slower compared to freshwater systems, which can be attributed to lower temperatures and potentially different microbial populations. nih.gov The half-lives of LAS in soil can range from approximately 7 to 22 days under aerobic conditions, but this can be significantly longer for longer-chain homologues. nih.gov
Table 1: General Biodegradation Characteristics of Linear Alkylbenzene Sulfonates (LAS)
| Parameter | Characteristic | Implication for this compound |
| Primary Degradation | Rapid under aerobic conditions | Slower than shorter-chain LAS |
| Ultimate Degradation | Complete mineralization to CO2, H2O, and SO4^2- | Slower and potentially incomplete under certain conditions |
| Degradation Pathway | ω- and β-oxidation of the alkyl chain, followed by desulfonation and ring cleavage | Follows the general LAS pathway |
| Anaerobic Degradation | Very slow to negligible | Likely to be highly persistent in anoxic environments |
| Key Intermediates | Sulfophenylcarboxylic acids (SPCs) | Formation of long-chain SPCs |
Interaction with Environmental Matrices (Soil, Water, Sediments)
The long, hydrophobic octadecyl chain of this compound dictates its strong interaction with solid environmental matrices such as soil and sediment. This partitioning behavior significantly influences its transport, bioavailability, and ultimate fate.
The primary mechanism of interaction is sorption , where the molecule binds to the surface of solid particles. The extent of sorption is influenced by several factors:
Alkyl Chain Length: Sorption of LAS to soil and sediment increases significantly with increasing alkyl chain length. This is due to stronger hydrophobic interactions between the long alkyl chain and the organic matter in the soil or sediment. Therefore, this compound is expected to have a high sorption coefficient.
Soil/Sediment Organic Carbon Content: A positive correlation exists between the organic carbon content of a soil or sediment and the sorption of LAS. The hydrophobic alkyl chain preferentially partitions into the organic matter phase.
Clay Content: Clay minerals, with their large surface areas and charged surfaces, also contribute to the sorption of LAS, although the organic carbon content is often the dominant factor. nih.gov
pH and Ionic Strength: The pH of the surrounding water can influence the surface charge of both the LAS molecule and the soil/sediment particles, thereby affecting electrostatic interactions. Higher ionic strength can compress the electrical double layer, potentially leading to increased sorption.
Due to its high sorption potential, this compound is likely to be less mobile in the environment compared to its shorter-chain counterparts. It will tend to accumulate in sewage sludge, soils amended with sludge, and sediments in aquatic systems. This strong binding can reduce its bioavailability to microorganisms, thereby slowing down its degradation rate.
In the water column, this compound will exist in equilibrium between the dissolved phase and being sorbed to suspended particulate matter. Its low water solubility and high hydrophobicity suggest that a significant fraction will be associated with suspended solids.
Table 2: Factors Influencing the Sorption of this compound in the Environment
| Matrix Property | Influence on Sorption | Rationale |
| High Organic Carbon Content | Increased Sorption | Strong hydrophobic interactions between the C18 alkyl chain and organic matter. |
| High Clay Content | Increased Sorption | Adsorption onto clay mineral surfaces. |
| High Alkyl Chain Length | Increased Sorption | Stronger van der Waals forces and hydrophobic interactions. |
| Low pH | Potentially Increased Sorption | Can reduce the negative charge on soil surfaces, favoring interaction with the anionic sulfonate group. |
| High Ionic Strength | Increased Sorption | Compression of the electrical double layer, reducing electrostatic repulsion. |
Role in Environmental Remediation Technologies
The same surface-active properties that make this compound an effective cleaning agent also give it potential applications in environmental remediation, particularly in the treatment of soils and sediments contaminated with hydrophobic organic compounds (HOCs).
Above its critical micelle concentration (CMC), this compound can form micelles in aqueous solution. These micelles have a hydrophobic core and a hydrophilic exterior. This structure allows them to encapsulate non-polar contaminants, such as polycyclic aromatic hydrocarbons (PAHs), petroleum hydrocarbons, and polychlorinated biphenyls (PCBs), effectively increasing their apparent water solubility. This process, known as micellar solubilization , is the primary mechanism behind surfactant-enhanced soil washing (SESW). nih.gov
In SESW, a solution of the surfactant is used to flush contaminated soil. The surfactant micelles mobilize the HOCs from the soil matrix into the aqueous phase, which can then be collected and treated. The long alkyl chain of this compound would likely result in a low CMC and a high solubilization capacity for a wide range of hydrophobic pollutants.
The application of surfactants for remediation also involves a complex interplay of adsorption and desorption. The surfactant itself will compete with the contaminants for sorption sites on the soil particles. The effectiveness of a surfactant in desorbing a contaminant depends on the relative affinities of the surfactant and the contaminant for the soil matrix.
Due to its strong adsorption to soil, a portion of the applied this compound may become irreversibly bound to the soil, reducing its efficiency and potentially leading to secondary contamination. Therefore, the selection of an appropriate surfactant for remediation requires a careful balance between its ability to solubilize the contaminant and its own interaction with the soil.
Analytical Methodologies for Environmental Monitoring
The accurate determination of this compound in complex environmental matrices like soil, water, and sediment is crucial for assessing its environmental fate and for monitoring the effectiveness of remediation efforts. A variety of analytical techniques have been developed for the analysis of LAS, which are applicable to its long-chain homologues.
The most common analytical approach involves a multi-step process:
Extraction: The target analyte is first extracted from the environmental sample. For solid samples like soil and sediment, techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction are often employed, typically using a polar solvent like methanol (B129727). For water samples, solid-phase extraction (SPE) with a C18 sorbent is a widely used method for concentrating the analyte and removing interfering substances. vliz.be
Clean-up: The crude extract is often subjected to a clean-up step to remove co-extracted matrix components that could interfere with the final analysis. This may involve techniques like column chromatography.
Instrumental Analysis: The final determination is typically performed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is the most common technique for LAS analysis. It is often coupled with various detectors:
UV-Visible (UV-Vis) Detector: LAS compounds exhibit UV absorbance, making this a straightforward detection method.
Fluorescence Detector: The aromatic ring of LAS allows for sensitive and selective detection by fluorescence. nih.gov
Mass Spectrometry (MS) Detector: HPLC coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) provides the highest degree of selectivity and structural confirmation. nih.govnih.gov This is particularly useful for distinguishing between different LAS homologues and isomers.
Gas Chromatography (GC) can also be used for LAS analysis, but it requires a derivatization step to convert the non-volatile sulfonic acid into a more volatile derivative, such as a methyl ester. GC coupled with mass spectrometry (GC-MS) offers high resolution and sensitivity. unlv.edu
Table 3: Common Analytical Techniques for the Determination of Alkylbenzene Sulfonates
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Relatively simple and robust. | Lower sensitivity and selectivity compared to other detectors. |
| HPLC-Fluorescence | Separation by liquid chromatography, detection of native fluorescence. | High sensitivity and selectivity. | Not all compounds fluoresce. |
| HPLC-MS/MS | Separation by liquid chromatography, detection by mass-to-charge ratio. | High sensitivity, high selectivity, structural confirmation. | More complex and expensive instrumentation. |
| GC-MS | Separation by gas chromatography, detection by mass-to-charge ratio. | High resolution for isomers. | Requires a derivatization step. |
Theoretical and Computational Chemistry Studies
Quantum Mechanical Simulations for Understanding Molecular Interactions
Quantum mechanical (QM) simulations offer a powerful lens through which the fundamental electronic structure and reactivity of molecules like 4-octadecylbenzenesulfonic acid can be understood. While large-scale QM simulations of the entire molecule are computationally expensive due to its size, localized studies on its constituent functional groups—the sulfonate headgroup, the benzene (B151609) ring, and the alkyl chain—provide crucial insights into its behavior.
The sulfonic acid moiety (-SO₃H) is a strong acid and readily deprotonates in aqueous environments to form the sulfonate anion (-SO₃⁻). diva-portal.org QM calculations reveal the electronic distribution within this headgroup, highlighting the high negative charge localization on the oxygen atoms. This charge distribution is fundamental to its interactions with surrounding water molecules and counterions (e.g., Na⁺). The electrostatic potential map generated from QM calculations shows a region of high negative potential around the sulfonate group, making it a primary site for electrostatic interactions and hydrogen bonding with water. rsc.orgrsc.org
The benzene ring acts as a rigid linker and its aromatic π-system can participate in non-covalent interactions, such as π-π stacking and cation-π interactions, which can influence the packing of surfactant molecules at interfaces and in micelles. The long octadecyl tail is primarily governed by van der Waals forces. QM studies on smaller alkanes can be extrapolated to understand the conformational energies and rotational barriers within the C₁₈ chain, which dictates its flexibility and packing behavior.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in various environments, such as at the air-water interface or in bulk solution where they can form aggregates like micelles. These simulations model the movement of atoms over time, governed by a force field that describes the inter- and intramolecular forces.
Studies on a series of linear alkylbenzene sulfonates (LAS) have shown that the length of the alkyl chain significantly influences their properties. nih.govnih.gov For instance, MD simulations of LAS molecules at the water/air interface have demonstrated that longer-chain homologues, like this compound, are less soluble in water and have a strong preference for the interface. nih.gov The long hydrophobic octadecyl tail minimizes its contact with water by extending into the air or non-aqueous phase, while the hydrophilic sulfonate headgroup remains anchored in the aqueous phase. diva-portal.org
Simulations of LAS molecules in different phases (hydrated crystal, gel, and liquid crystal) show that the dynamics of the surfactant molecules are phase-dependent. nih.gov In more fluid phases, the alkyl chains exhibit significant conformational flexibility. nih.gov For a long chain like octadecyl, this flexibility, characterized by gauche and trans conformations, is crucial for efficient packing in micelles and bilayers. The orientation of the sulfonate headgroup and the benzene ring can be locked by interactions with counterions, which in turn influences the ordering of the alkyl chain. nih.govresearchgate.net
| Property | Observation for Long-Chain LAS (Extrapolated to C18) | Reference |
|---|---|---|
| Interfacial Behavior (Air-Water) | Strong preference for the interface, leading to a significant reduction in surface tension. The octadecyl tail orients away from the water phase. | nih.gov |
| Solubility | Lower solubility in bulk water compared to shorter-chain LAS. | nih.gov |
| Aggregation | Spontaneous formation of micelles in aqueous solution above a certain concentration. The long alkyl chain promotes aggregation. | okayama-u.ac.jp |
| Molecular Conformation | The alkyl chain exhibits a high degree of conformational flexibility, which is essential for packing within aggregates. The headgroup orientation is influenced by counterions. | nih.gov |
Prediction of Reactivity and Performance in Diverse Media
Computational methods can be employed to predict the reactivity and performance of this compound as a surfactant. Its primary function, the reduction of surface and interfacial tension, is directly related to its molecular structure. MD simulations can predict the surface tension of a surfactant solution, and it is expected that due to its long hydrophobic chain, this compound would be highly effective at reducing the surface tension of water. nih.gov
The formation of micelles, which is critical for detergency and solubilization applications, can also be predicted. Coarse-grained MD simulations, which simplify the molecular representation to study longer timescale phenomena, have been successful in modeling the self-assembly of LAS into micelles. okayama-u.ac.jp These models show that the long alkyl chain of this compound would be a strong driving force for micellization, leading to a low critical micelle concentration (CMC).
Structure-Property Relationship Analysis from Computational Data
The analysis of computational data for a homologous series of linear alkylbenzene sulfonates allows for the establishment of clear structure-property relationships, which can be used to predict the properties of this compound.
A key relationship is the inverse correlation between the length of the alkyl chain and the critical micelle concentration (CMC). As the hydrophobic chain length increases, the molecule's solubility in water decreases, and the tendency to form micelles to sequester the hydrophobic tails from water increases. Therefore, this compound is predicted to have a very low CMC compared to its shorter-chain counterparts like dodecylbenzenesulfonic acid.
Quantitative Structure-Activity Relationship (QSAR) models have been developed for LAS, primarily for predicting toxicological endpoints. nih.gov These models mathematically correlate molecular descriptors (such as chain length, log P, etc.) with observed activity. A consistent finding is that increasing the alkyl chain length increases the molecule's interaction with biological membranes, which can be related to its surfactant properties. nih.gov While focused on toxicity, these studies underscore the dominant role of the alkyl chain length in determining the physicochemical and biological interactions of LAS.
| Molecular Feature | Property Affected | Predicted Trend for this compound | Reference |
|---|---|---|---|
| Increasing Alkyl Chain Length (to C18) | Critical Micelle Concentration (CMC) | Decreases (Lower CMC) | okayama-u.ac.jp |
| Increasing Alkyl Chain Length (to C18) | Surface Tension Reduction | Increases (More effective at lowering surface tension) | nih.gov |
| Increasing Alkyl Chain Length (to C18) | Aqueous Solubility | Decreases | nih.gov |
| Sulfonate Headgroup | Hydrophilicity and Charge | Strongly hydrophilic, negatively charged over a wide pH range | diva-portal.org |
Development of Derivatives and Analogues of 4 Octadecylbenzenesulfonic Acid
Synthesis and Characterization of Metal Alkylbenzenesulfonates
The conversion of 4-octadecylbenzenesulfonic acid into its metal salts is a primary route to developing functional derivatives. These metal alkylbenzenesulfonates exhibit a range of properties influenced by the nature of the metal cation.
Barium Octadecylbenzenesulfonate Synthesis and Characterization
Barium octadecylbenzenesulfonate can be synthesized through a neutralization reaction between this compound and barium hydroxide (B78521). In a typical laboratory-scale synthesis, octadecylbenzenesulfonic acid and n-octyl alcohol are mixed in a flask, to which an excess of barium hydroxide is added. The mixture is then heated, often to around 280°C, for several hours until the solution becomes neutral, indicating the completion of the reaction. The resulting product, barium octadecylbenzenesulfonate, can be separated from the reaction mixture by centrifugation. issuu.com
The characterization of the synthesized barium octadecylbenzenesulfonate confirms its chemical structure and properties. This characterization is crucial for understanding its performance in various applications, such as a flow improver for crude oil. For instance, studies have shown that the addition of barium octadecylbenzenesulfonate to heavy crude oil can significantly decrease its viscosity. issuu.com
Table 1: Synthesis of Barium Alkylbenzenesulfonates
| Reactant 1 | Reactant 2 | Product | Abbreviation |
|---|---|---|---|
| Dodecylbenzenesulfonic acid | Barium hydroxide | Barium dodecylbenzenesulfonate | BaDBS |
| Hexadecylbenzenesulfonic acid | Barium hydroxide | Barium hexadecylbenzenesulfonate | BaHBS |
| Octadecylbenzenesulfonic acid | Barium hydroxide | Barium octadecylbenzenesulfonate | BaOBS |
Investigation of Other Metal Cations
The investigation into other metal cations has led to the synthesis of various metal alkylbenzenesulfonates, with calcium, magnesium, and zinc being of significant interest due to their potential to impart desirable properties in lubricant and detergent formulations.
Calcium Alkylbenzenesulfonates: The synthesis of overbased calcium alkylbenzene sulfonates is a key area of research. These materials are prepared by reacting alkylbenzene sulfonic acids with an excess of calcium oxide or hydroxide, followed by carbonation. google.comresearchgate.net This process results in the formation of calcium carbonate particles dispersed within the calcium sulfonate, providing a high level of alkalinity (Total Base Number, TBN). issuu.comijnc.ir The synthesis can be influenced by various factors, including the reactivity of the calcium oxide and the presence of promoters like methanol (B129727) and water. google.comresearchgate.net The resulting overbased calcium sulfonates are valued for their detergency and acid-neutralizing capabilities in engine oils. rsc.org
Magnesium Alkylbenzenesulfonates: Magnesium salts of alkylbenzenesulfonic acids are also utilized, particularly in applications where lower sulfated ash content is desired. The synthesis can be achieved through the neutralization of the sulfonic acid with magnesium oxide or hydroxide, or via ion exchange from an alkali metal salt. googleapis.com Magnesium salts are known to be less basic and neutralize acids more slowly than their calcium counterparts, which can be advantageous in certain lubricant formulations for maintaining the alkaline reserve. ijnc.ir
Zinc Alkylbenzenesulfonates: Zinc alkylbenzenesulfonates are another class of derivatives. Their synthesis can be accomplished by reacting the sulfonic acid with a suitable zinc precursor. These compounds are of interest for their potential anti-wear and antioxidant properties in lubricating compositions.
Functionalization Strategies for Enhanced Performance
To enhance the performance of this compound, various functionalization strategies can be employed. These strategies aim to modify the molecular structure to improve properties such as thermal stability, detergency, and interfacial activity.
One approach involves the introduction of additional functional groups onto the benzene (B151609) ring or the alkyl chain. For example, the incorporation of hydroxyl groups can influence the surfactant's behavior at interfaces. mdpi.com Research on hydroxyl-substituted alkylbenzene sulfonates has shown that the position of the hydroxyl group on the benzene ring affects the entanglement of the alkyl chains and the strength of the interfacial film. mdpi.com
Another strategy is the creation of "overbased" sulfonates, as discussed with calcium salts. This functionalization, which incorporates a colloidal dispersion of a metal carbonate, significantly enhances the acid-neutralizing capacity of the molecule, a critical function for engine oil detergents. rsc.org
Comparative Studies with Shorter and Longer Chain Analogues
Comparative studies of this compound with its shorter and longer chain analogues are crucial for understanding the impact of alkyl chain length on the compound's properties and performance.
Research has demonstrated a clear relationship between the length of the alkyl chain and the physicochemical properties of alkylbenzenesulfonates. For instance, in the context of crude oil flow improvers, a study compared the viscosity-reducing effects of barium dodecylbenzenesulfonate (C12), barium hexadecylbenzenesulfonate (C16), and barium octadecylbenzenesulfonate (C18). issuu.com The results indicated that the effectiveness of the additive is dependent on the chain length, with an optimal length providing the best performance under specific conditions. issuu.com
Similarly, the sorption of linear alkylbenzene sulfonates (LAS) onto sludge particles has been shown to increase with increasing alkyl chain length. nih.gov This is attributed to a stronger hydrophobic bonding mechanism. nih.gov The critical micelle concentration (cmc), a measure of surfactant efficiency, also decreases as the alkyl chain length increases.
Table 2: Comparative Viscosity Reduction by Barium Alkylbenzenesulfonates
| Compound | Viscosity of Crude Oil at 50°C (Pa·s) |
|---|---|
| L8401 Crude Oil (untreated) | Not specified in provided text |
| + Barium dodecylbenzenesulfonate (BaDBS) | 10.355 |
| + Barium hexadecylbenzenesulfonate (BaHBS) | 18.338 |
| + Barium octadecylbenzenesulfonate (BaOBS) | 15.526 |
Data from a study on L8401 crude oil. issuu.com
Structure-Activity Relationships in Modified Systems
The relationship between the molecular structure of modified this compound derivatives and their activity is a key area of investigation. These studies aim to establish clear connections between specific structural features and the resulting performance characteristics.
For linear alkylbenzene sulfonates, the length of the alkyl chain is a primary determinant of their properties. A longer alkyl chain generally leads to increased hydrophobicity, which in turn affects surface activity, such as sorption and micellization. nih.gov The increase in the free energy of adsorption with each additional methylene (B1212753) group in the alkyl chain has been quantified, providing a predictive tool for the behavior of these surfactants. nih.gov
In modified systems, such as overbased calcium sulfonates, the structure-activity relationship is more complex. The performance is not only dictated by the alkyl chain length but also by the nature and morphology of the inorganic core. For example, the conversion of amorphous calcium carbonate to crystalline calcite within the micellar structure of the sulfonate can significantly alter the rheological properties of the resulting grease. rsc.org
Furthermore, the position of the benzene ring along the alkyl chain in isomers of alkylbenzene sulfonates also influences their properties. Studies on isomers of sodium hexadecyl benzene sulfonate have shown that the attachment site of the benzene ring affects the adsorption strength on surfaces like anthracite. mdpi.com
The introduction of functional groups, as discussed in section 8.2, adds another layer to the structure-activity relationship. The type and position of these functional groups can dramatically alter the molecule's polarity, steric hindrance, and interaction with other molecules and surfaces, thereby tuning its performance for specific applications.
Q & A
Q. What methodologies are recommended for synthesizing 4-Octadecylbenzenesulfonic acid with high purity?
Synthesis optimization involves sulfonation of octadecylbenzene under controlled conditions (e.g., using fuming sulfuric acid at 80–100°C) followed by neutralization and recrystallization. Purification techniques like column chromatography or solvent extraction are critical to isolate the product from isomer mixtures, as demonstrated in sulfonic acid derivative syntheses .
Q. How can researchers structurally characterize this compound using spectroscopic techniques?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies alkyl chain conformation and sulfonic group placement. Fourier-Transform Infrared (FTIR) spectroscopy confirms sulfonate stretching vibrations (~1180 cm⁻¹). Mass spectrometry (MS) validates molecular weight (C₂₄H₄₂O₃S; ~410.65 g/mol), while X-ray crystallography resolves crystalline packing, as seen in analogous benzenesulfonic acid studies .
Q. What safety protocols are essential for handling this compound in laboratories?
Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation. Avoid contact with ignition sources due to flammability risks. Follow waste disposal guidelines for sulfonic acids, including neutralization with bases (e.g., NaOH) before disposal .
Advanced Research Questions
Q. How does this compound act as a surfactant in modifying dielectric properties of graphite composites?
Experimental designs involve dispersing the compound in graphite matrices and measuring dielectric constants via impedance spectroscopy. Studies show that its amphiphilic structure lowers surface tension, enhancing interfacial polarization. Controlled concentrations (0.1–1.0 wt%) optimize dielectric loss and permittivity, as observed in analogous sulfonic acid-surfactant systems .
Q. What strategies resolve contradictions between QSPR-predicted and experimentally observed solubility of this compound?
Cross-validate predictions using multiple QSPR models (e.g., quantum chemical descriptors vs. neural networks). Adjust parameters like solvation entropy and partition coefficients. Validate with empirical solubility tests in polar solvents (e.g., ethanol/water mixtures), accounting for alkyl chain aggregation effects .
Q. How can researchers analyze its interactions with biological membranes for drug delivery applications?
Use Langmuir-Blodgett troughs to study monolayer formation at air-water interfaces. Fluorescence anisotropy assays quantify membrane fluidity changes, while molecular dynamics simulations model alkyl chain penetration into lipid bilayers. Compare results with structurally similar surfactants (e.g., dodecylbenzenesulfonic acid) .
Q. What thermodynamic challenges arise in predicting its phase behavior, and how are they addressed?
Differential Scanning Calorimetry (DSC) identifies melting transitions (~120–140°C for alkyl chain crystallinity). QSPR models incorporating Gibbs free energy of solvation and heat capacity (ΔCp) improve accuracy. Compare computational results with thermogravimetric analysis (TGA) data to refine entropy-driven aggregation models .
Notes
- Avoid simplified definitions; focus on methodology (e.g., synthesis optimization, data reconciliation).
- Advanced questions emphasize contradictions (e.g., QSPR vs. experimental solubility) and functional applications (e.g., dielectric composites).
- References align with academic studies on synthesis, characterization, and application challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
